Cas no 102879-16-3 (2-phenylpropane-1-sulfonyl chloride)

2-Phenylpropane-1-sulfonyl chloride is a versatile sulfonylation reagent widely used in organic synthesis, particularly for introducing the phenylpropylsulfonyl moiety into target molecules. Its key advantages include high reactivity with nucleophiles such as amines and alcohols, enabling efficient sulfonamide and sulfonate ester formation. The compound’s stability under controlled conditions ensures reliable handling, while its well-defined reactivity profile allows for selective transformations in complex synthetic routes. It is particularly valuable in pharmaceutical and agrochemical research for modifying biologically active compounds. The presence of the phenylpropyl group can enhance lipophilicity, influencing the physicochemical properties of derived products. Proper storage under anhydrous conditions is recommended to maintain its efficacy.
2-phenylpropane-1-sulfonyl chloride structure
102879-16-3 structure
Product Name:2-phenylpropane-1-sulfonyl chloride
CAS No:102879-16-3
MF:C9H11ClO2S
MW:218.700440645218
CID:4568610
PubChem ID:18546472
Update Time:2025-10-29

2-phenylpropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-phenylpropane-1-sulfonyl chloride
    • Inchi: 1S/C9H11ClO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
    • InChI Key: URGJZUKWCQVXCR-UHFFFAOYSA-N
    • SMILES: C(S(Cl)(=O)=O)C(C1=CC=CC=C1)C

Computed Properties

  • Exact Mass: 218.016829g/mol
  • Monoisotopic Mass: 218.016829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 218.7g/mol
  • XLogP3: 2.7
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 297.4±19.0 °C at 760 mmHg
  • Flash Point: 133.7±21.5 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-phenylpropane-1-sulfonyl chloride Security Information

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Additional information on 2-phenylpropane-1-sulfonyl chloride

2-Phenylpropane-1-sulfonyl chloride (CAS No. 102879-16-3)

2-Phenylpropane-1-sulfonyl chloride, also known as cinnamyl sulfonyl chloride, is a versatile organic compound with the CAS registry number 102879-16-3. This compound belongs to the class of sulfonic acid derivatives and is widely used in various chemical reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The molecular structure of 2-phenylpropane-1-sulfonyl chloride consists of a sulfonyl group attached to a phenyl-substituted propane chain, making it an excellent electrophilic reagent for sulfonation reactions.

The synthesis of 2-phenylpropane-1-sulfonyl chloride typically involves the sulfonation of cinnamyl alcohol or its derivatives, followed by subsequent chlorination steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the environmental footprint associated with traditional manufacturing processes. This compound is highly reactive due to the electron-withdrawing nature of the sulfonyl group, which activates the molecule for nucleophilic substitution reactions.

In terms of applications, 2-phenylpropane-1-sulfonyl chloride has gained significant attention in the field of drug discovery. Researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents. For instance, studies published in 2023 have demonstrated its role in constructing complex sulfonamide frameworks that exhibit potent inhibitory activity against various disease-related enzymes.

Beyond pharmaceutical applications, 2-phenylpropane-1-sulfonyl chloride has also found utility in materials science. Its ability to form stable covalent bonds with a wide range of nucleophiles makes it an ideal building block for constructing advanced polymers and coatings. Recent research highlights its use in developing self-healing materials, where the sulfonyl group plays a critical role in enabling dynamic chemical bonds that can reform after damage.

The chemical properties of 2-phenylpropane-1-sulfonyl chloride are well-documented, with a molecular weight of approximately 197.6 g/mol and a melting point around 55°C. Its solubility in common organic solvents such as dichloromethane and THF facilitates its use in solution-phase reactions. Safety considerations dictate that this compound should be handled under inert conditions to prevent hydrolysis or unintended side reactions.

In conclusion, 2-phenylpropane-1-sulfonyl chloride (CAS No. 102879-16-3) stands as a pivotal reagent in modern organic synthesis. Its unique reactivity and versatility continue to drive innovations across multiple disciplines, from drug development to materials engineering. As research progresses, new applications for this compound are likely to emerge, further solidifying its importance in contemporary chemistry.

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